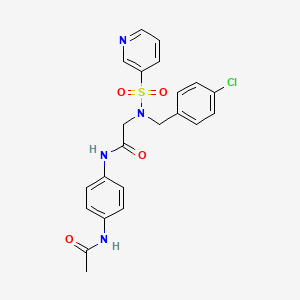
N-(4-acetamidophenyl)-2-(N-(4-chlorobenzyl)pyridine-3-sulfonamido)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-acetamidophenyl)-2-(N-(4-chlorobenzyl)pyridine-3-sulfonamido)acetamide is a complex organic compound that features a combination of functional groups, including an acetamido group, a chlorobenzyl group, and a pyridine sulfonamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetamidophenyl)-2-(N-(4-chlorobenzyl)pyridine-3-sulfonamido)acetamide typically involves multiple steps:
-
Formation of the Acetamidophenyl Intermediate
Starting Material: 4-nitroaniline.
Reaction: Acetylation using acetic anhydride to form 4-acetamidophenyl.
Conditions: Reflux in acetic acid.
-
Synthesis of the Chlorobenzyl Pyridine Intermediate
Starting Material: 4-chlorobenzyl chloride and pyridine-3-sulfonamide.
Reaction: Nucleophilic substitution to attach the chlorobenzyl group to the pyridine sulfonamide.
Conditions: Base (e.g., sodium hydroxide) in an organic solvent like dichloromethane.
-
Coupling Reaction
Starting Materials: 4-acetamidophenyl and the chlorobenzyl pyridine intermediate.
Reaction: Amide bond formation through a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Conditions: Mild heating in an organic solvent like DMF (dimethylformamide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include:
Continuous Flow Chemistry: To enhance reaction efficiency and scalability.
Catalysis: Using catalysts to lower reaction temperatures and increase reaction rates.
Purification: Employing techniques such as recrystallization or chromatography to achieve high purity.
化学反応の分析
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Conditions: Typically carried out in aqueous or organic solvents under controlled temperatures.
Products: Oxidized derivatives of the compound, potentially altering the functional groups.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Conditions: Conducted in inert atmospheres to prevent unwanted side reactions.
Products: Reduced forms of the compound, possibly affecting the sulfonamide or nitro groups.
-
Substitution
- **Re
生物活性
N-(4-acetamidophenyl)-2-(N-(4-chlorobenzyl)pyridine-3-sulfonamido)acetamide is a complex organic compound that features a distinctive structural arrangement combining an acetamide group, a sulfonamide moiety, and a pyridine ring. This unique structure suggests potential biological activity, particularly in medicinal chemistry applications.
Chemical Structure
The compound can be described as follows:
- Chemical Formula : C₁₅H₁₈ClN₃O₃S
- Molecular Weight : 357.84 g/mol
- Structural Features :
- Acetamide group
- Sulfonamide moiety
- Pyridine ring with a chlorobenzyl substituent
Synthesis
The synthesis of this compound typically involves several steps, including the formation of the sulfonamide linkage through reaction with pyridine-3-sulfonyl chloride and subsequent acylation reactions.
Biological Activity Overview
Preliminary studies indicate that this compound exhibits significant biological activity, particularly in the following areas:
-
Antimicrobial Activity :
- Compounds with similar structures have shown promise against various pathogens. For instance, chloroacetamides have demonstrated effectiveness against Gram-positive bacteria like Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) .
- The presence of halogenated substituents enhances lipophilicity, facilitating membrane penetration and increasing antimicrobial efficacy.
- Anti-inflammatory Properties :
- Antitumor Activity :
The biological activity of this compound is believed to involve:
- Enzyme Inhibition : The compound may inhibit key enzymes or receptors involved in various biochemical pathways, modulating cellular responses .
- Interaction with Biological Targets : Molecular docking studies suggest that the compound can bind to specific targets, influencing their activity and leading to therapeutic effects.
Case Studies and Research Findings
- Antimicrobial Studies : A study on chloroacetamides highlighted their effectiveness against E. coli, S. aureus, and C. albicans. The results indicated that compounds with para-substituted phenyl rings exhibited the highest activity due to favorable lipophilicity .
- Anti-inflammatory Research : The anti-inflammatory potential of related compounds was evaluated through in vitro assays that measured cytokine production and enzyme activity. Results showed significant inhibition of pro-inflammatory markers .
- Antitumor Activity Evaluation : Research involving structural analogs demonstrated promising results in inhibiting tumor growth in various cancer cell lines, suggesting that modifications in the molecular structure can enhance therapeutic efficacy .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Notable Features |
|---|---|---|
| 4-Aminobenzenesulfonamide | Structure | Commonly used as an antibiotic |
| N-(4-Chlorobenzyl)-pyridine-3-sulfonamide | Structure | Similar sulfonamide structure; potential for similar biological activity |
| Acetanilide | Structure | Used historically as an analgesic but lacks complexity |
The unique combination of functionalities in this compound sets it apart from these compounds, potentially offering enhanced biological activities.
特性
IUPAC Name |
N-(4-acetamidophenyl)-2-[(4-chlorophenyl)methyl-pyridin-3-ylsulfonylamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O4S/c1-16(28)25-19-8-10-20(11-9-19)26-22(29)15-27(14-17-4-6-18(23)7-5-17)32(30,31)21-3-2-12-24-13-21/h2-13H,14-15H2,1H3,(H,25,28)(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKDCHBVXENTIGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CN(CC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













